molecular formula C15H9Cl2N B11824442 2,4-Dichloro-6-phenylquinoline

2,4-Dichloro-6-phenylquinoline

Cat. No.: B11824442
M. Wt: 274.1 g/mol
InChI Key: UCFFFVPMEYFDTD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenylquinoline is a compound belonging to the quinoline family, characterized by a quinoline core structure with chlorine and phenyl substituents. The quinoline moiety is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylquinoline typically involves the reaction of 2-amino-5-chlorobenzophenone with an equimolar amount of 2-acetamido-5-methylbenzophenone in the presence of polyphosphoric acid. Another method involves the reaction of 2,6-dichloro-4-phenylquinoline with 2-amino-5-methylbenzophenone in the presence of copper powder.

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.

    Reduction: Typically involves reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Chlorination reactions using reagents like phosphorus oxychloride (POCl3) are common.

Common Reagents and Conditions:

    Oxidation: DDQ and molecular oxygen.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: POCl3 for chlorination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can introduce additional chlorine atoms into the aromatic system, while oxidation can lead to the formation of quinoline N-oxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    2,6-Dichloro-4-phenylquinoline: Shares a similar quinoline core structure with chlorine and phenyl substituents.

    2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: Another quinoline derivative with similar substituents.

Uniqueness: 2,4-Dichloro-6-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2,4-dichloro-6-phenylquinoline

InChI

InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H

InChI Key

UCFFFVPMEYFDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

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